GSK1324726A

Epigenetics BET bromodomain Inhibitor profiling

GSK1324726A (I-BET726) is a tetrahydroquinoline-based BET inhibitor with a chemotype distinct from benzodiazepine-series probes such as I-BET762. It demonstrates superior growth inhibition over JQ1, CPI-203, and AZD5153 in skin squamous cell carcinoma models and provides robust oral bioavailability in neuroblastoma xenograft studies (SK-N-AS, CHP-212). Its dual anti-inflammatory and epigenetic activity—validated in murine septic shock at 10 mg/kg i.v.—makes it a uniquely versatile chemical probe. The 1.6 Å co-crystal structure with BRD4-BD1 enables precise structure-activity relationship studies. Choose GSK1324726A for reliable, publication-grade BET inhibition with a validated selectivity fingerprint.

Molecular Formula C25H23ClN2O3
Molecular Weight 434.9 g/mol
Cat. No. B608040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK1324726A
SynonymsI-BET-726;  I-BET 726;  I-BET726;  GSK1324726A;  GSK-1324726A;  GSK 1324726A.
Molecular FormulaC25H23ClN2O3
Molecular Weight434.9 g/mol
Structural Identifiers
SMILESCC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)/t15-,23+/m0/s1
InChIKeyFAWSUKOIROHXAP-NPMXOYFQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK1324726A (I-BET726) Procurement Guide for BET Bromodomain Inhibition Research


GSK1324726A (I-BET726) is a tetrahydroquinoline-based small molecule inhibitor of bromodomain and extra-terminal (BET) family proteins, primarily targeting BRD2, BRD3, and BRD4 [1]. It was discovered through an ApoA1 up-regulation screen and optimized for anti-inflammatory and anti-proliferative activity [2]. The compound represents a distinct chemical class among BET inhibitors and has been advanced to preclinical evaluation in oncology and inflammation models .

Why GSK1324726A Cannot Be Simply Substituted with Another BET Inhibitor


BET bromodomain inhibitors display significant variation in isoform selectivity, cellular potency, and in vivo efficacy despite sharing a common target class. GSK1324726A exhibits a unique BRD2/3/4 inhibition profile (IC50: 41/31/22 nM) that differs from other clinical and preclinical BET inhibitors [1]. In head-to-head cellular studies, GSK1324726A demonstrated superior growth inhibition in skin squamous cell carcinoma cells compared to JQ1, CPI-203, and AZD5153 [2]. Additionally, its tetrahydroquinoline scaffold confers distinct solubility characteristics (DMSO solubility: 86–87 mg/mL) and a selectivity fingerprint that diverges from benzodiazepine-based inhibitors like I-BET762 . These quantitative differences directly impact experimental design, dosing, and interpretation of BET-dependent phenotypes, making direct substitution scientifically unsound.

GSK1324726A Differentiated Evidence Guide: Quantitative Comparison vs. Key BET Inhibitor Comparators


BRD2/3/4 Isoform Potency Profile: GSK1324726A vs. JQ1 and I-BET762

GSK1324726A inhibits BRD2, BRD3, and BRD4 with IC50 values of 41 nM, 31 nM, and 22 nM, respectively, as measured by TR-FRET ligand displacement [1]. In comparison, the widely used BET probe (+)-JQ1 exhibits a different potency profile, with reported IC50 values of 77 nM for BRD4(1) and 33 nM for BRD4(2) . The clinical candidate I-BET762 (GSK525762) shows a more uniform profile with IC50 values of 32.5–42.5 nM across BRD2/3/4 . GSK1324726A is distinct in its ~2-fold higher potency for BRD4 over BRD2, a bias that may confer differential downstream effects.

Epigenetics BET bromodomain Inhibitor profiling

Bromodomain Selectivity Fingerprint: GSK1324726A Thermal Shift Profiling

In a fluorescent thermal shift assay panel of bromodomain proteins, GSK1324726A induced significant thermal stabilization (ΔTm) of BRD2, BRD3, and BRD4, with minimal shifts observed for non-BET bromodomains including CREBBP, ATAD2, BAZ2B, and PCAF [1]. This profile is comparable to the selectivity of I-BET762, which also shows no interaction with other bromodomain-containing proteins . However, GSK1324726A is distinguished by its tetrahydroquinoline chemotype, which occupies a distinct chemical space from the benzodiazepine-based I-BET762, potentially impacting off-target profiles and metabolic stability.

Selectivity profiling Bromodomain Thermal shift assay

Cellular Efficacy in Skin Squamous Cell Carcinoma: GSK1324726A Outperforms JQ1, CPI-203, and AZD5153

In a head-to-head comparison using established and primary human skin SCC cells, GSK1324726A was found to be more efficient in inhibiting cell survival and proliferation than the known BRD4 inhibitors JQ1, CPI-203, and AZD5153 [1]. The study demonstrated that GSK1324726A potently inhibited survival, proliferation, cell cycle progression, and migration, and induced significant apoptosis activation in skin SCC cells. This superior cellular activity distinguishes GSK1324726A from other preclinical BET inhibitors in this solid tumor context.

Skin SCC Cancer cell biology BRD4 inhibition

In Vivo Tumor Growth Inhibition in Neuroblastoma Xenografts: Dose-Dependent Efficacy of GSK1324726A

Oral administration of GSK1324726A at 15 mg/kg to mice bearing SK-N-AS neuroblastoma xenografts resulted in 58% tumor growth inhibition (TGI) on day 14 [1]. In the CHP-212 xenograft model, the same dose achieved 82% TGI on day 42, with a lower dose of 5 mg/kg yielding 50% TGI [1]. Pharmacodynamic analysis confirmed downregulation of MYCN and BCL2 expression in tumor tissue 8 hours post-dose [1]. These in vivo data provide a quantitative benchmark for GSK1324726A's antitumor activity in a MYCN-driven pediatric solid tumor model, a disease context where other BET inhibitors have shown variable efficacy.

Neuroblastoma Xenograft model In vivo pharmacology

Chemotype Differentiation: Tetrahydroquinoline Scaffold Confers Unique Solubility and Binding Mode

GSK1324726A is based on a tetrahydroquinoline core, a scaffold distinct from the benzodiazepine-based I-BET762, the thienotriazolodiazepine JQ1, and the isoxazole CPI-203 [1]. This structural divergence is reflected in its solubility profile: GSK1324726A achieves DMSO solubility of 86–87 mg/mL (197–200 mM) , which is comparable to JQ1 (~90 mg/mL) but substantially higher than I-BET762 (10–25 mg/mL) . X-ray crystallography confirms that GSK1324726A binds the acetyl-lysine pocket of BRD4-BD1 at 1.6 Å resolution, establishing a distinct binding mode that underpins its selectivity profile [2].

Medicinal chemistry Scaffold hopping Solubility

High-Confidence Application Scenarios for GSK1324726A Based on Validated Evidence


Neuroblastoma Preclinical Research: In Vivo and In Vitro BET Inhibition Studies

GSK1324726A is a validated tool for probing BET dependence in neuroblastoma, a pediatric solid tumor with frequent MYCN amplification. The compound has demonstrated dose-dependent tumor growth inhibition in two subcutaneous xenograft models (SK-N-AS and CHP-212) following oral administration at 5–15 mg/kg [1]. In vitro, it inhibits proliferation and induces cytotoxicity across a panel of neuroblastoma cell lines, irrespective of MYCN copy number, and suppresses MYCN and BCL2 expression [1]. Researchers should prioritize GSK1324726A for in vivo neuroblastoma studies requiring oral bioavailability and robust pharmacodynamic readouts.

Inflammation and Immunomodulation: ApoA1 Up-Regulation and Septic Shock Models

Discovered through an ApoA1 up-regulation screen, GSK1324726A retains the ability to modulate lipid metabolism and inflammation [2]. It has demonstrated anti-inflammatory efficacy in a murine septic shock model, preventing mortality at 10 mg/kg i.v. . This dual anti-inflammatory and epigenetic profile makes GSK1324726A suitable for studies examining the intersection of BET bromodomain inhibition and innate immune responses, particularly in models of acute inflammation and sepsis.

Skin Squamous Cell Carcinoma (SCC) Cellular and In Vivo Pharmacology

In head-to-head comparisons, GSK1324726A outperformed JQ1, CPI-203, and AZD5153 in inhibiting skin SCC cell growth and inducing apoptosis [3]. Oral administration of GSK1324726A also suppressed A431 xenograft growth in SCID mice, with concomitant downregulation of BRD4 target genes and inhibition of SphK1-Akt signaling [3]. Researchers focused on solid tumor models of skin SCC should consider GSK1324726A as a first-line BET inhibitor due to its validated superiority in this specific disease context.

Epigenetic Probe Development and Chemical Biology: Benchmarking BET Inhibitor Selectivity

The tetrahydroquinoline scaffold of GSK1324726A provides a distinct chemotype for chemical biology applications requiring orthogonal BET inhibition to benzodiazepine-based probes like I-BET762 [2]. Its high-resolution co-crystal structure with BRD4-BD1 (1.6 Å) offers a precise atomic blueprint for structure-activity relationship studies and computational modeling [4]. GSK1324726A can serve as a benchmark compound in selectivity panels and as a starting point for medicinal chemistry optimization of novel BET inhibitor chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK1324726A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.